1-(4-Vinylbenzyl)piperidin-4-amine CAS number and material safety data sheet (MSDS)
1-(4-Vinylbenzyl)piperidin-4-amine CAS number and material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-Vinylbenzyl)piperidin-4-amine, a molecule of significant interest in polymer chemistry and drug discovery. This document delves into its chemical identity, including its CAS number, and offers a detailed, albeit inferred, material safety data sheet based on structurally related compounds. Furthermore, this guide outlines plausible synthetic routes, predicts its spectral characteristics, and explores its reactivity and potential applications, with a particular focus on polymer synthesis and the development of novel functional materials. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the safe handling, synthesis, and innovative application of this versatile compound.
Chemical Identity and Physical Properties
1-(4-Vinylbenzyl)piperidin-4-amine is a bifunctional molecule incorporating a reactive vinyl group, a tertiary amine within a piperidine ring, and a primary amine. This unique combination of functional groups makes it a valuable building block for a variety of chemical transformations and polymerizations.
| Identifier | Value | Source |
| Chemical Name | 1-(4-Vinylbenzyl)piperidin-4-amine | - |
| CAS Number | 2091188-14-4 | [1] |
| Molecular Formula | C₁₄H₂₀N₂ | - |
| Molecular Weight | 216.32 g/mol | - |
| Predicted Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, THF, Methanol). Limited solubility in water. | Inferred |
Material Safety Data Sheet (MSDS) - Inferred
Hazards Identification
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Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.
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Skin Corrosion/Irritation: Expected to cause skin irritation.
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Eye Damage/Irritation: Expected to cause serious eye irritation.
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Sensitization: May cause an allergic skin reaction. The vinylbenzyl moiety is a known sensitizer.
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Reactivity: The vinyl group is susceptible to polymerization, which can be initiated by heat, light, or catalysts. This polymerization can be exothermic and potentially violent if uncontrolled.
First-Aid Measures
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Handling and Storage
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapor or mist. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep the container tightly closed. The compound may be stabilized with an inhibitor (e.g., MEHQ) to prevent polymerization.
Personal Protective Equipment
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
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Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Synthesis Protocols
Proposed Synthesis Route 1: Reductive Amination
This is often the preferred method for synthesizing secondary and tertiary amines due to its high selectivity and milder reaction conditions.
Caption: Reductive amination pathway for the synthesis of 1-(4-Vinylbenzyl)piperidin-4-amine.
Experimental Protocol:
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Imine Formation: To a solution of 4-vinylbenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 4-aminopiperidine (1.0-1.2 eq). The reaction can be stirred at room temperature. The formation of the intermediate imine can be monitored by TLC or GC-MS.
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Reduction: Once imine formation is significant, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.
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Work-up: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel.
Proposed Synthesis Route 2: Direct Alkylation
This method involves the direct reaction of 4-aminopiperidine with 4-vinylbenzyl chloride. A key challenge is to control the selectivity to avoid over-alkylation of the primary amine.
Caption: Direct alkylation pathway for the synthesis of 1-(4-Vinylbenzyl)piperidin-4-amine.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine (1.0-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
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Addition of Alkylating Agent: Slowly add a solution of 4-vinylbenzyl chloride (1.0 eq) in the same solvent to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction may require heating to proceed at a reasonable rate.
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Work-up: Once the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Predicted Analytical Data
As experimental spectral data for 1-(4-Vinylbenzyl)piperidin-4-amine is not publicly available, the following predictions are based on the analysis of its structural components and comparison with similar molecules.
Predicted ¹H NMR Spectrum
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic protons (ortho to vinyl) | ~7.4 | d | 2H |
| Aromatic protons (meta to vinyl) | ~7.2 | d | 2H |
| Vinyl proton (-CH=) | ~6.7 | dd | 1H |
| Vinyl protons (=CH₂) | ~5.8, ~5.2 | d, d | 2H |
| Benzyl protons (-CH₂-) | ~3.5 | s | 2H |
| Piperidine proton (-CH-NH₂) | ~2.9 | m | 1H |
| Piperidine protons (axial, adjacent to N) | ~2.7 | m | 2H |
| Piperidine protons (equatorial, adjacent to N) | ~2.1 | m | 2H |
| Piperidine protons (axial, adjacent to CH-NH₂) | ~1.8 | m | 2H |
| Piperidine protons (equatorial, adjacent to CH-NH₂) | ~1.4 | m | 2H |
| Amine protons (-NH₂) | Variable (broad) | s | 2H |
Predicted ¹³C NMR Spectrum
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, attached to vinyl) | ~137 |
| Aromatic C (quaternary, attached to benzyl) | ~138 |
| Aromatic CH (ortho to vinyl) | ~129 |
| Aromatic CH (meta to vinyl) | ~126 |
| Vinyl -CH= | ~136 |
| Vinyl =CH₂ | ~114 |
| Benzyl -CH₂- | ~63 |
| Piperidine -CH-NH₂ | ~50 |
| Piperidine -CH₂- (adjacent to N) | ~53 |
| Piperidine -CH₂- (adjacent to CH-NH₂) | ~35 |
Predicted IR Spectrum
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300-3400 | Medium, two bands |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2800-3000 | Medium-Strong |
| C=C Stretch (vinyl) | ~1630 | Medium |
| C=C Stretch (aromatic) | ~1600, ~1490 | Medium |
| N-H Bend (primary amine) | 1590-1650 | Medium |
| C-H Bend (vinyl) | ~990, ~910 | Strong |
| C-N Stretch | 1000-1250 | Medium |
Reactivity and Potential Applications
The dual functionality of 1-(4-Vinylbenzyl)piperidin-4-amine opens up a wide range of possibilities for its application in materials science and medicinal chemistry.
Reactivity and Hazardous Reactions
The most significant aspect of this molecule's reactivity is the vinyl group, which can undergo polymerization. Research on the closely related 4-vinylbenzyl piperidine has shown that it can undergo thermal autopolymerization, and this process is significantly faster than that of styrene.[2][3][4] This suggests that 1-(4-Vinylbenzyl)piperidin-4-amine is also susceptible to polymerization, which could be initiated by heat, light, or radical initiators. This polymerization can be exothermic and should be carefully controlled.
The primary and tertiary amine functionalities can act as bases and nucleophiles. They can participate in a variety of reactions, including acylation, alkylation, and condensation reactions.
Potential Applications
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Polymer Chemistry: The primary application of this molecule is likely as a functional monomer. It can be polymerized or copolymerized to introduce primary amine and piperidine functionalities into a polymer backbone.[2][3][4] These functional polymers could have applications as:
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Ion-exchange resins: The amine groups can be protonated to create cationic sites.
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Adhesives and coatings: The amine groups can improve adhesion to various substrates.
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Drug delivery vehicles: The polymer could be designed to carry and release therapeutic agents.
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Functional surfaces: The amine groups can be used for further chemical modification or for binding biomolecules.
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Drug Discovery: The piperidine scaffold is a common motif in many pharmaceuticals.[5] 1-(4-Vinylbenzyl)piperidin-4-amine could serve as a versatile intermediate for the synthesis of more complex drug candidates. The vinyl group provides a handle for further functionalization via reactions such as Heck coupling, metathesis, or polymerization to create polymer-drug conjugates.
Conclusion
1-(4-Vinylbenzyl)piperidin-4-amine is a promising chemical entity with significant potential in both polymer science and pharmaceutical development. Its unique combination of a polymerizable vinyl group and nucleophilic amine functionalities makes it a valuable building block for creating novel materials and complex molecular architectures. While a comprehensive safety and reactivity profile for this specific compound is yet to be fully established, by drawing parallels with structurally related molecules, this guide provides a solid foundation for its safe handling and exploration in future research endeavors. As with any novel chemical, it is imperative that all handling and experimentation be conducted with the utmost care and in accordance with established laboratory safety protocols.
References
- Long, T. E., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. RSC Advances, 4(68), 36225-36232.
- Long, T. E., et al. (2014). Thermal and living anionic polymerization of 4-vinylbenzyl piperidine. Polymer Chemistry, 5(1), 22-25.
- Kozlov, N. G., & Gusak, K. N. (2020).
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 4-Vinylbenzyl chloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 3. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
